

# Physical and chemical properties of 3-Bromo-2-hydroxy-5-methylpyridine

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## Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-methylpyridine

Cat. No.: B090738

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## An In-depth Technical Guide to 3-Bromo-2-hydroxy-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Bromo-2-hydroxy-5-methylpyridine**, an important heterocyclic compound with applications in pharmaceutical and agrochemical research. This document details its structural characteristics, physicochemical parameters, reactivity, and potential biological significance, supported by available experimental data.

## Core Physical and Chemical Properties

**3-Bromo-2-hydroxy-5-methylpyridine**, with the CAS number 17282-02-9, is a substituted pyridine derivative. A crucial aspect of its chemistry is the tautomeric equilibrium between the hydroxy-pyridine form and the pyridin-2-one form. Spectroscopic data and its IUPAC name, 3-bromo-5-methyl-1H-pyridin-2-one, suggest that the pyridin-2-one tautomer is the predominant form in the solid state and in polar solvents.<sup>[1][2]</sup> This equilibrium is a key determinant of its reactivity and biological interactions.

## Tautomerism of 3-Bromo-2-hydroxy-5-methylpyridine

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

## Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **3-Bromo-2-hydroxy-5-methylpyridine**. It is important to note the discrepancy in the reported melting points, which may be due to the presence of different crystalline forms or impurities. The lower range is cited by Sigma-Aldrich, while the higher range is more commonly reported by other chemical suppliers.

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> BrNO  | [1]       |
| Molecular Weight  | 188.02 g/mol  | [1]       |
| CAS Number        | 17282-02-9  | [1]       |
| Appearance        | Pale yellow to light brown powder/solid   | [3]       |
| Melting Point     | 158-163 °C or 78-82 °C  | [3]       |
| Boiling Point     | Not available   |           |
| pKa (estimated)   | The pKa of the parent compound, 2-hydroxypyridine, is approximately 0.75 for the protonated form and 11.7 for the hydroxyl group. The substituents on 3-Bromo-2-hydroxy-5-methylpyridine will influence these values. | [4][5]    |
| Solubility        | Soluble in methanol. Slightly soluble in water, benzene, and ether.   | [6]       |
| Density           | 1.64 g/mL   | [3]       |

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **3-Bromo-2-hydroxy-5-methylpyridine**.

| Spectroscopy           | Key Features   |
|------------------------|--|
| <sup>1</sup> H NMR     | Expected signals would include a singlet for the methyl protons, and distinct signals for the aromatic protons on the pyridine ring. The position of the N-H proton signal in the pyridinone tautomer would be solvent-dependent.                              |
| <sup>13</sup> C NMR    | Characteristic signals for the methyl carbon, the aromatic carbons of the pyridine ring (with the carbon bearing the bromine showing a characteristic shift), and a signal for the carbonyl carbon in the pyridinone tautomer.                                 |
| Infrared (IR)          | The IR spectrum would be expected to show characteristic peaks for N-H stretching (in the pyridinone form), C=O stretching of the amide group (around 1650 cm <sup>-1</sup> ), and C-Br stretching, as well as aromatic C-H and C=C/C=N stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol), with a characteristic isotopic pattern due to the presence of bromine.   |

## Chemical Properties and Reactivity

The chemical reactivity of **3-Bromo-2-hydroxy-5-methylpyridine** is dictated by the interplay of the electron-withdrawing bromine atom, the electron-donating methyl group, and the versatile pyridinone ring system.

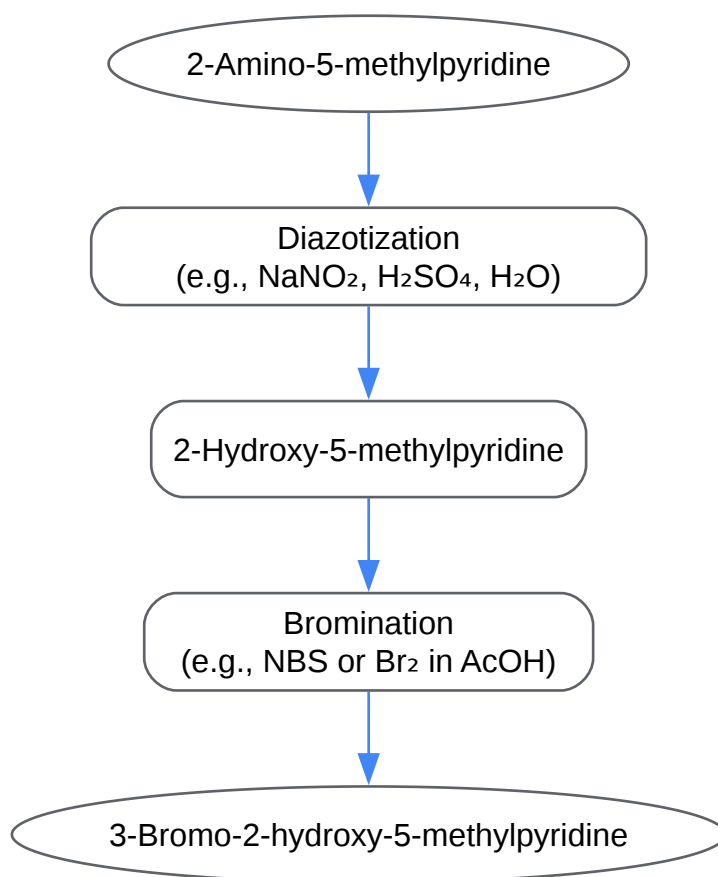
- **Tautomerism:** As previously discussed, the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms is a central feature of its chemistry, influencing its aromaticity and reactivity.<sup>[2]</sup>
- **Nucleophilic Substitution:** The bromine atom on the pyridine ring is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- **Electrophilic Substitution:** The pyridine ring can undergo electrophilic substitution, with the position of substitution directed by the existing substituents.
- **Acidity and Basicity:** The pyridinone tautomer possesses both a weakly acidic N-H proton and a weakly basic carbonyl oxygen. The pKa of unsubstituted 2-hydroxypyridine is approximately 0.75 (for the protonated form) and 11.7 for the hydroxyl proton.<sup>[4][5]</sup> The electron-withdrawing bromine and electron-donating methyl group will modulate these values.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Bromo-2-hydroxy-5-methylpyridine** is not readily available in the searched literature, a general synthetic approach can be inferred from related syntheses. A plausible route involves the bromination of 2-hydroxy-5-methylpyridine. A patent for the synthesis of the related compound, 3-bromo-5-methylpyridine, outlines a multi-step process starting from 3-nitro-5-chloropyridine.<sup>[7]</sup>

## Illustrative Synthetic Pathway (Hypothetical)

The following diagram illustrates a potential synthetic workflow for **3-Bromo-2-hydroxy-5-methylpyridine**, based on general synthetic strategies for substituted pyridines.



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Caption: A potential synthetic workflow for the target compound.

## Biological Activity and Applications in Drug Development

While specific biological targets for **3-Bromo-2-hydroxy-5-methylpyridine** have not been explicitly identified in the available literature, the broader class of pyridinone-containing molecules is of significant interest in medicinal chemistry. Pyridinone scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets.[8][9]

Derivatives of 2-pyridone have been reported to exhibit a variety of biological activities, including:

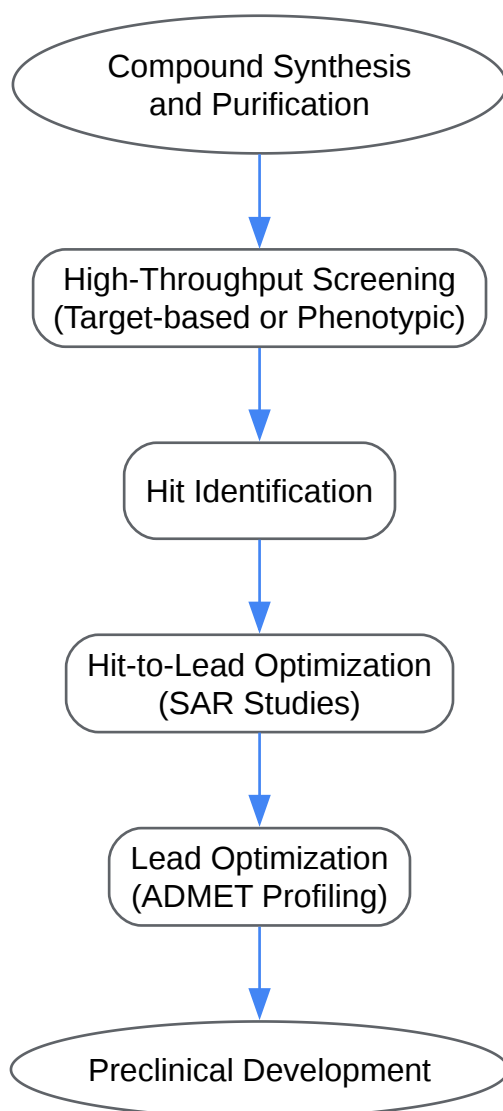
- Anticancer

- Antiviral
- Antibacterial
- Anti-inflammatory

The pyridinone moiety can act as a bioisostere for amides and phenols, and its ability to participate in hydrogen bonding makes it a valuable component in the design of enzyme inhibitors and receptor antagonists. The bromine atom in **3-Bromo-2-hydroxy-5-methylpyridine** can also contribute to binding affinity through halogen bonding and serves as a handle for further chemical modification in structure-activity relationship (SAR) studies.

## Potential Drug Development Workflow

The following diagram outlines a logical workflow for the investigation of **3-Bromo-2-hydroxy-5-methylpyridine** in a drug discovery context.



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Caption: A typical workflow for drug discovery and development.

## Conclusion

**3-Bromo-2-hydroxy-5-methylpyridine** is a versatile heterocyclic compound with a rich chemical profile dominated by its pyridinone tautomer. Its physicochemical properties, coupled with the reactivity of the substituted pyridine ring, make it a valuable building block in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Further research is warranted to resolve the discrepancies in its reported physical properties, determine its precise pKa values, and fully elucidate its biological mechanism of action and therapeutic potential.

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